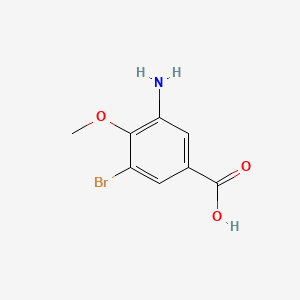

3-Amino-5-bromo-4-methoxybenzoic acid

CAS No.: 954818-70-3

Cat. No.: VC4443754

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954818-70-3 |

|---|---|

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 |

| IUPAC Name | 3-amino-5-bromo-4-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | RSTUHZJDZANQID-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1Br)C(=O)O)N |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 3-amino-5-bromo-4-methoxybenzoic acid is C₈H₆BrNO₄, derived from benzoic acid (C₇H₆O₂) through the addition of functional groups. Key structural features include:

-

Amino group (-NH₂) at position 3: Enhances nucleophilicity and participation in hydrogen bonding.

-

Bromo group (-Br) at position 5: Introduces steric bulk and electrophilic reactivity.

-

Methoxy group (-OCH₃) at position 4: Acts as an electron-donating group, directing electrophilic substitution reactions.

-

Carboxylic acid (-COOH): Facilitates salt formation and coordination chemistry.

The interplay of these groups creates a polarized aromatic system, with the methoxy group directing further substitution to the ortho and para positions relative to itself. The bromine atom’s electronegativity further stabilizes intermediates in synthetic reactions .

Synthetic Pathways and Optimization

Nitration and Reduction for Amino Group Installation

The brominated intermediate undergoes nitration at position 3 using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Subsequent reduction of the nitro (-NO₂) group to an amino (-NH₂) group is achieved via catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) .

Critical parameters:

Oxidation of Aldehyde Intermediates

An alternative route involves oxidizing a substituted benzaldehyde to the corresponding carboxylic acid. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde is oxidized to 2-bromo-5-hydroxy-4-methoxybenzoic acid using sodium chlorite (NaClO₂) and sulfamic acid (NH₂SO₃H) in a water/acetone system . Adapting this method for 3-amino substitution could involve protecting the amino group during oxidation.

Optimized oxidation conditions:

-

Reagents: NaClO₂ (1.5 equiv), NH₂SO₃H (1.2 equiv)

-

Solvent: Acetone/water (4:1 v/v)

-

Temperature: −10–20°C

Comparative Analysis of Related Compounds

The biological and chemical profiles of 3-amino-5-bromo-4-methoxybenzoic acid can be inferred from structurally similar molecules:

Key observations:

-

Amino group presence: Correlates with enhanced biological activity (e.g., antimicrobial effects) .

-

Methoxy group position: Influences regioselectivity in further substitutions .

Challenges and Future Perspectives

-

Stereoelectronic Effects: The methoxy group’s electron-donating nature may hinder electrophilic substitutions at certain positions, necessitating protective strategies.

-

Solubility Limitations: The compound’s poor aqueous solubility could impede biological testing, prompting derivatization (e.g., ester or amide formation).

-

Scalability: Industrial-scale synthesis requires optimizing bromination and reduction steps to minimize waste and improve yields .

Future research should prioritize:

-

Structure-activity relationship (SAR) studies to elucidate the impact of substituent positions.

-

Green chemistry approaches for bromination and oxidation steps, such as using ionic liquids or microwave-assisted synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume